2,3-Dihydro-1H-inden-1-YL methanesulfonate
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Overview
Description
2,3-Dihydro-1H-inden-1-YL methanesulfonate is an organic compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol . This compound is characterized by the presence of a methanesulfonate group attached to the 2,3-dihydro-1H-inden-1-yl moiety. It is a versatile building block in chemical synthesis, known for its unique reactivity and stability .
Preparation Methods
The synthesis of 2,3-Dihydro-1H-inden-1-YL methanesulfonate typically involves the reaction of 2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:
2,3-Dihydro-1H-indene+Methanesulfonyl chloride→2,3-Dihydro-1H-inden-1-YL methanesulfonate
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,3-Dihydro-1H-inden-1-YL methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions, leading to the formation of corresponding indene derivatives.
Oxidation Reactions: The compound can be oxidized to form 2,3-dihydro-1H-inden-1-one derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can yield 2,3-dihydro-1H-indene derivatives, typically using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dihydro-1H-inden-1-YL methanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-inden-1-YL methanesulfonate involves its reactivity with various nucleophiles and electrophiles. The methanesulfonate group acts as a good leaving group, facilitating substitution reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-1-YL methanesulfonate can be compared with similar compounds such as:
1-oxo-2,3-dihydro-1H-inden-4-yl trifluoromethanesulfonate: This compound has a trifluoromethanesulfonate group instead of a methanesulfonate group, which can influence its reactivity and stability.
(2,3-dihydro-1H-inden-1-yl)methyl methanesulfonate: This compound has a methyl group attached to the methanesulfonate group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure and the versatility it offers in chemical synthesis and research applications .
Properties
Molecular Formula |
C10H12O3S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-1-yl methanesulfonate |
InChI |
InChI=1S/C10H12O3S/c1-14(11,12)13-10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3 |
InChI Key |
MDOKIDVFQRBXEX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCC2=CC=CC=C12 |
Origin of Product |
United States |
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